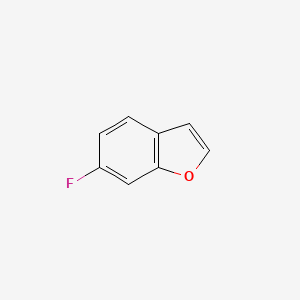

6-Fluorobenzofuran

概要

説明

6-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

作用機序

Target of Action

6-Fluoro-1-benzofuran, a derivative of benzofuran, has been found to exhibit a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, analgesic, anti-depressant, anticonvulsant, anti-tumor, anti-HIV, anti-diabetic, anti-tuberculosis, and anti-oxidation . The primary targets of 6-Fluoro-1-benzofuran are likely to be the same as those of benzofuran derivatives, which include various enzymes, receptors, and proteins involved in these biological processes .

Mode of Action

It is known that benzofuran derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The fluorine atom in 6-Fluoro-1-benzofuran may enhance these interactions due to its high electronegativity and small size, which can lead to stronger binding with the target and increased potency .

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-1-benzofuran are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . These could include pathways involved in inflammation, pain perception, mood regulation, tumor growth, viral replication, glucose metabolism, and bacterial growth . The exact downstream effects would depend on the specific target and the biological context.

Pharmacokinetics

Benzofuran derivatives are generally known for their good bioavailability . The presence of a fluorine atom may further enhance the pharmacokinetic properties of 6-Fluoro-1-benzofuran, as fluorine is often used in drug design to improve stability, lipophilicity, and membrane permeability .

Result of Action

The molecular and cellular effects of 6-Fluoro-1-benzofuran’s action would depend on its specific targets and the biological context. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites. If it acts as a receptor antagonist, it could block the signaling pathways activated by the receptor .

Action Environment

The action, efficacy, and stability of 6-Fluoro-1-benzofuran could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with 6-Fluoro-1-benzofuran, and the specific characteristics of the target cells or tissues

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the copper-catalyzed cyclization of substituted salicylaldehyde-derived Schiff bases with substituted alkenes. This method allows for the gram-scale synthesis of benzofuran derivatives with high efficiency .

化学反応の分析

Types of Reactions: 6-Fluorobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoro-substituted benzofuranones.

Reduction: Reduction reactions can yield fluoro-substituted benzofurans with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the benzofuran ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.

Major Products: The major products formed from these reactions include fluoro-substituted benzofuranones, fluoro-substituted benzofurans, and various substituted benzofuran derivatives .

科学的研究の応用

6-Fluorobenzofuran has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

Industry: It is utilized in the development of advanced materials with specific electronic and optical properties

類似化合物との比較

3-Fluorobenzofuran: Another fluorinated benzofuran with similar pharmacological properties.

2-Trifluoromethylfuran: A fluorinated furan with notable antimalarial activity.

2-Fluorobenzofuran: A compound with applications in medicinal chemistry and materials science.

Uniqueness: 6-Fluorobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other fluorinated benzofurans .

生物活性

6-Fluorobenzofuran is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 6-position of the benzofuran ring. This unique structure contributes to its chemical reactivity and biological activity, enhancing its lipophilicity and potential binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : The compound has demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.

- Antibacterial Properties : It shows efficacy against certain bacterial strains by disrupting cellular processes.

- Antioxidant Effects : The compound may protect cells from oxidative stress.

- Antiviral Potential : Preliminary studies suggest activity against specific viruses.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : The compound interacts with signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration : It influences gene expression patterns, contributing to its therapeutic effects.

Case Studies

Several studies have explored the biological effects of this compound. Below are summarized findings from selected research articles:

| Study | Focus | Findings |

|---|---|---|

| Antitumor Effects | Demonstrated significant inhibition of tumor cell lines in vitro, with IC50 values indicating potent activity. | |

| Antibacterial Activity | Showed effectiveness against Gram-positive bacteria, with mechanisms involving disruption of cell wall synthesis. | |

| Antioxidant Properties | Exhibited significant scavenging activity against free radicals, suggesting potential for neuroprotective applications. |

Detailed Research Insights

-

Antitumor Activity :

- A study reported that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through caspase activation.

-

Antibacterial Activity :

- Research indicated that the compound effectively inhibited bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial DNA gyrase.

-

Antioxidant Effects :

- In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells, indicating potential utility in treating neurodegenerative diseases.

特性

IUPAC Name |

6-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNCFYFZUDHPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。